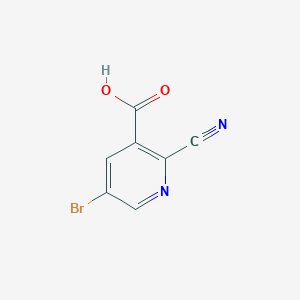

5-Bromo-2-cyanonicotinic acid

Description

The exact mass of the compound 5-Bromo-2-cyanonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-cyanonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyanonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMOKCFTQRVZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650376 | |

| Record name | 5-Bromo-2-cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-97-1 | |

| Record name | 5-Bromo-2-cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-cyanonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-cyanonicotinic acid, identified by the CAS number 914637-97-1 , is a highly functionalized pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique trifunctional nature—featuring a carboxylic acid, a nitrile group, and a bromine atom on a pyridine scaffold—offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and insights into its applications as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic positioning of its functional groups makes it an invaluable tool for structure-activity relationship (SAR) studies and the construction of complex, biologically active molecules.

Physicochemical Properties of 5-Bromo-2-cyanonicotinic Acid

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in research and development. The properties of 5-Bromo-2-cyanonicotinic acid are summarized below, providing a foundational dataset for its use in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 914637-97-1 | [1] |

| Molecular Formula | C₇H₃BrN₂O₂ | [1] |

| Molecular Weight | 227.01 g/mol | [1] |

| IUPAC Name | 5-bromo-2-cyanopyridine-3-carboxylic acid | [1] |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)C#N)Br | [1] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | N/A |

| Melting Point | Not explicitly reported, but expected to be a high-melting solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol | N/A |

Synthesis of 5-Bromo-2-cyanonicotinic Acid

While a direct, one-pot synthesis for 5-Bromo-2-cyanonicotinic acid is not extensively documented in readily available literature, a plausible and scientifically sound multi-step synthetic pathway can be devised based on established organic chemistry principles. The most logical approach involves the synthesis of a key intermediate, 5-bromonicotinic acid, followed by the introduction of the cyano group.

Part 1: Synthesis of the Precursor - 5-Bromonicotinic Acid

A robust and commonly employed method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid. This reaction is typically facilitated by the use of thionyl chloride and a catalyst.

Experimental Protocol: Synthesis of 5-Bromonicotinic Acid

-

Reagents:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Bromine (Br₂)

-

Powdered iron (catalyst)

-

4N Potassium Hydroxide (KOH) solution

-

Isopropyl alcohol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 mL, 0.96 mol), and powdered iron (e.g., 1 g, 2 wt%) is prepared.

-

The mixture is heated to approximately 70-80°C with stirring.

-

Bromine (e.g., 40 mL, 0.78 mol) is added dropwise over a period of 2 hours, maintaining the temperature. The thionyl chloride converts the carboxylic acid to an acyl chloride, which is more reactive towards electrophilic aromatic substitution. The iron powder acts as a Lewis acid catalyst to polarize the bromine molecule, facilitating the bromination of the electron-deficient pyridine ring.

-

After the addition is complete, the reaction mixture is refluxed for 6-14 hours.

-

Upon completion, the excess thionyl chloride and bromine are removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath, and a 4N KOH solution is carefully added to hydrolyze the acyl chloride and neutralize the reaction mixture to a pH of approximately 2.5-3.0. This precipitates the 5-bromonicotinic acid.

-

The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as isopropyl alcohol to yield pure 5-bromonicotinic acid.

-

Part 2: Proposed Synthesis of 5-Bromo-2-cyanonicotinic Acid via Sandmeyer-type Reaction

With 5-bromonicotinic acid in hand, the introduction of the cyano group at the 2-position can be envisioned through a sequence involving amination followed by a Sandmeyer reaction. This classic transformation is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3][4]

Proposed Experimental Protocol: Synthesis of 5-Bromo-2-cyanonicotinic Acid

-

Step 2a: Synthesis of 2-Amino-5-bromonicotinic Acid (Hypothetical Intermediate)

-

This step would likely involve a nucleophilic aromatic substitution (SNAr) on a 2-halo-5-bromonicotinic acid derivative. For instance, starting with 2-chloro-5-bromonicotinic acid, reaction with ammonia or a protected amine source under pressure and/or with a copper catalyst could yield the desired 2-amino intermediate. The electron-withdrawing nature of the carboxylic acid and the bromine atom would facilitate this substitution.[5][6]

-

-

Step 2b: Diazotization and Cyanation (Sandmeyer Reaction)

-

The 2-amino-5-bromonicotinic acid is dissolved in a cold aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) at 0-5°C.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This in situ generation of nitrous acid converts the primary aromatic amine into a diazonium salt.[3]

-

The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) dissolved in an aqueous solution of sodium or potassium cyanide. The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide nucleophile, leading to the formation of 5-Bromo-2-cyanonicotinic acid with the evolution of nitrogen gas.[2][4]

-

The reaction mixture is then carefully acidified to precipitate the final product, which can be collected by filtration and purified by recrystallization.

-

Caption: Application logic of 5-Bromo-2-cyanonicotinic acid in drug discovery.

Safety and Handling

As with any laboratory chemical, 5-Bromo-2-cyanonicotinic acid and its precursors should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for the title compound is not widely available, data for the closely related 5-bromonicotinic acid provides a useful surrogate for assessing potential hazards.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

5-Bromo-2-cyanonicotinic acid is a valuable and highly versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. The synthetic routes, while multi-stepped, rely on well-established and reliable chemical transformations. Its demonstrated and potential applications in the synthesis of kinase inhibitors and other biologically active compounds ensure its continued importance for researchers and scientists in the pharmaceutical industry. Proper handling and adherence to safety protocols are essential when working with this and related chemical intermediates.

References

-

The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

- CN120787216A - Gpr35 modulators. (n.d.). Google Patents.

-

PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. CN120787216A - Gpr35è°èå - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. pharmdguru.com [pharmdguru.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

"5-Bromo-2-cyanonicotinic acid" molecular weight

An In-depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid for Advanced Research

Executive Summary: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 5-Bromo-2-cyanonicotinic acid. This trifunctional heterocyclic compound is a highly versatile building block in modern organic synthesis and pharmaceutical development. Its unique arrangement of a pyridine core, a carboxylic acid, a bromine atom, and a cyano group provides multiple reaction sites for chemical elaboration. This document details the molecule's physicochemical properties, outlines a robust synthetic protocol, explores its critical applications in the synthesis of biologically active molecules, and provides essential safety and handling information. The insights herein are grounded in established chemical principles and supported by authoritative references to empower scientists in leveraging this valuable intermediate for the discovery of novel therapeutics and advanced materials.

5-Bromo-2-cyanonicotinic acid is a specialized pyridine derivative that has gained traction as a key intermediate in the synthesis of complex organic molecules.[1] The strategic placement of its functional groups—a nucleophilic nitrogen in the pyridine ring, an electron-withdrawing cyano group, a versatile bromine atom ready for cross-coupling reactions, and a carboxylic acid for amide bond formation or other modifications—makes it an invaluable scaffold. In drug discovery, such "building block" molecules are fundamental for constructing libraries of compounds for high-throughput screening. The rigidity of the pyridine core combined with the diverse reactivity of its substituents allows for the systematic exploration of chemical space to optimize ligand-protein interactions for therapeutic targets such as enzymes or receptors.[1]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in research and development. The key identifiers and computed properties of 5-Bromo-2-cyanonicotinic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 227.01 g/mol | PubChem[2] |

| Molecular Formula | C₇H₃BrN₂O₂ | PubChem[1][2] |

| IUPAC Name | 5-bromo-2-cyanopyridine-3-carboxylic acid | PubChem[2] |

| CAS Number | 914637-97-1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| XLogP3-AA | 1.1 | PubChem[2] |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-2-cyanonicotinic acid can be approached from commercially available nicotinic acid derivatives. A logical and efficient pathway involves the bromination of a suitable precursor followed by the introduction of the cyano group. The following protocol is a representative method based on established transformations of pyridine rings.

Experimental Protocol: Synthesis from 2-Amino-5-bromonicotinic Acid

This protocol outlines a two-step process starting from 2-amino-5-bromonicotinic acid, proceeding through a Sandmeyer reaction. The initial amino group serves as a handle to introduce the cyano functionality.

Step 1: Diazotization of 2-Amino-5-bromonicotinic acid

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromonicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a change in the solution's appearance.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C.

Causality: The acidic environment protonates the amino group, making it susceptible to reaction with nitrous acid (formed in situ from NaNO₂ and HBr) to generate a diazonium salt. Low temperatures are critical to prevent the premature decomposition of this unstable intermediate.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Warm this solution gently to ensure complete dissolution, then cool to approximately 10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude 5-Bromo-2-cyanonicotinic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The copper(I) cyanide facilitates the replacement of the diazonium group with a cyano group via a radical or radical-cation mechanism. This is a classic Sandmeyer reaction, a reliable method for introducing nucleophiles onto an aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 5-Bromo-2-cyanonicotinic acid lies in its capacity as a trifunctional scaffold for building diverse molecular architectures. Each functional group offers a distinct handle for synthetic elaboration, allowing for a modular approach to drug design.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom is an excellent substrate for Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, enabling systematic Structure-Activity Relationship (SAR) studies.

-

Amide Bond Formation: The carboxylic acid group is readily converted into amides, esters, or other derivatives. This is a common strategy for linking the core scaffold to other fragments or for modulating the compound's physicochemical properties, such as solubility and cell permeability.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocyclic rings like tetrazoles, which are valuable bioisosteres for carboxylic acids.

This multi-faceted reactivity makes the compound a valuable starting material for synthesizing targeted therapies, such as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, which are significant in cancer treatment.[3] The core pyridine structure is a common motif in many approved kinase inhibitors, and this building block provides an efficient entry into novel analogues.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling 5-Bromo-2-cyanonicotinic acid and its precursors. Based on data for structurally related compounds like 5-bromonicotinic acid, the following guidelines are recommended.[4][5]

-

Hazard Identification : This compound is expected to cause skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4] Harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[6] All handling should be performed in a well-ventilated area or inside a chemical fume hood.[7]

-

First Aid Measures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[7]

-

Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[4][6]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[5][6]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7] Keep away from strong oxidizing agents.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

5-Bromo-2-cyanonicotinic acid is a high-value chemical intermediate with significant potential for accelerating research in medicinal chemistry and materials science. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex molecular targets. By understanding its properties, synthesis, and safe handling procedures as detailed in this guide, researchers can effectively unlock its potential for innovation and discovery.

References

-

PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, 45(10), 1929.

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.

-

ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

-

PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. Retrieved from [Link]

-

ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-cyanonicotinic acid [myskinrecipes.com]

- 2. 5-Bromo-2-cyanonicotinic acid | C7H3BrN2O2 | CID 26967545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Scaffold

5-Bromo-2-cyanonicotinic acid, with the IUPAC name 5-bromo-2-cyanopyridine-3-carboxylic acid, is a highly functionalized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: a bromine atom, a cyano group, and a carboxylic acid on a pyridine core. This unique arrangement provides a versatile platform for the synthesis of complex molecular architectures, making it an invaluable building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the synthesis of targeted therapies, particularly in the realm of oncology.

The pyridine ring itself is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The bromine atom at the 5-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents. The carboxylic acid at the 3-position can be readily converted into amides, esters, and other derivatives, allowing for fine-tuning of a molecule's physicochemical properties and biological activity. Finally, the cyano group at the 2-position can act as a hydrogen bond acceptor or be transformed into other functional groups, further expanding the synthetic possibilities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 5-Bromo-2-cyanonicotinic acid is essential for its effective use in synthesis. While experimentally determined data is not widely published, computational predictions and data from closely related analogues provide valuable insights.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₃BrN₂O₂ | PubChem[1] |

| Molecular Weight | 227.01 g/mol | PubChem[1] |

| IUPAC Name | 5-bromo-2-cyanopyridine-3-carboxylic acid | PubChem[1] |

| CAS Number | 914637-97-1 | PubChem[1] |

| Appearance | Expected to be an off-white to pale yellow solid | (Inference from related compounds) |

| Melting Point | Not experimentally reported. Precursor 5-bromonicotinic acid melts at 184-187 °C. | Tokyo Chemical Industry[2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | (General chemical knowledge) |

Spectroscopic Data (Predicted/Analogous):

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo, cyano, and carboxylic acid groups. For the related compound, 5-bromo-2-chloronicotinic acid in acetone-d6, signals are observed at δ 8.66 (d, J = 2.5 Hz, 1H) and 8.43 (d, J = 2.5 Hz, 1H).[3]

-

¹³C NMR: The carbon NMR spectrum of 5-bromonicotinic acid shows characteristic peaks for the pyridine ring carbons and the carboxyl carbon.[4] For 5-Bromo-2-cyanonicotinic acid, additional signals for the cyano carbon and shifts influenced by its electron-withdrawing nature would be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-bromonicotinic acid displays characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Br vibrations.[5] For 5-Bromo-2-cyanonicotinic acid, an additional sharp peak for the C≡N stretch would be anticipated in the region of 2220-2260 cm⁻¹.

Synthesis Protocol: A Multi-step Approach

The synthesis of 5-Bromo-2-cyanonicotinic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative pathway, starting from the commercially available 5-bromonicotinic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow:

Caption: A multi-step synthetic workflow for 5-Bromo-2-cyanonicotinic acid.

Step-by-Step Methodology:

Part 1: Esterification of 5-Bromonicotinic Acid

-

Rationale: The carboxylic acid group is protected as a methyl ester to prevent unwanted side reactions during the subsequent chlorination and cyanation steps.

-

Procedure:

-

To a solution of 5-bromonicotinic acid (1.0 eq) in methanol, slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 5-bromonicotinate.

-

Part 2: Chlorination of Methyl 5-bromonicotinate

-

Rationale: Introduction of a chlorine atom at the 2-position of the pyridine ring is achieved. This chlorine will then act as a leaving group for the subsequent nucleophilic substitution with a cyanide salt.

-

Procedure:

-

A mixture of 5-bromo-2-hydroxynicotinic acid (which can be formed from the ester, though a direct route from the hydroxynicotinic acid is also common) (1.0 eq), thionyl chloride (excess), and a catalytic amount of N,N-dimethylformamide (DMF) is heated to reflux.[3]

-

The reaction is monitored by TLC. Upon completion, the excess thionyl chloride is removed under reduced pressure.

-

The residue is carefully quenched with ice-water, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried to yield methyl 5-bromo-2-chloronicotinate.

-

Part 3: Cyanation of Methyl 5-bromo-2-chloronicotinate

-

Rationale: The chlorine atom at the 2-position is displaced by a cyanide ion through a nucleophilic aromatic substitution reaction. This is a critical step in introducing the cyano functionality.

-

Procedure:

-

To a solution of methyl 5-bromo-2-chloronicotinate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium cyanide or potassium cyanide (1.1-1.5 eq).

-

Heat the reaction mixture at a temperature between 100-150 °C. The progress of the reaction should be monitored by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 5-bromo-2-cyanonicotinate.

-

Part 4: Hydrolysis of Methyl 5-bromo-2-cyanonicotinate

-

Rationale: The methyl ester protecting group is removed to regenerate the carboxylic acid, yielding the final product.

-

Procedure:

-

Dissolve the crude methyl 5-bromo-2-cyanonicotinate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure and acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-Bromo-2-cyanonicotinic acid.

-

Applications in Drug Discovery: A Gateway to Potent Inhibitors

The unique structural features of 5-Bromo-2-cyanonicotinic acid make it a valuable precursor for the synthesis of highly potent and selective enzyme inhibitors, particularly in the fields of oncology and inflammation.

1. Synthesis of PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] The nicotinamide-like core of 5-Bromo-2-cyanonicotinic acid makes it an ideal starting point for the synthesis of PARP inhibitors, as many of these drugs mimic the nicotinamide portion of the NAD+ substrate.[2]

Diagram of a Representative Reaction:

Caption: General synthetic route to PARP inhibitor scaffolds from 5-Bromo-2-cyanonicotinic acid.

The carboxylic acid can be coupled with various amines to introduce diverse side chains that can interact with specific residues in the PARP active site. Subsequently, the bromine atom can be utilized in a palladium-catalyzed Suzuki or other cross-coupling reaction to introduce an aryl or heteroaryl group, which often forms a key part of the inhibitor's pharmacophore.

2. Synthesis of Kinase Inhibitors:

Kinase inhibitors are another major class of targeted cancer therapies. The pyridine scaffold of 5-Bromo-2-cyanonicotinic acid can serve as a core for the development of inhibitors that target the ATP-binding site of various kinases. The ability to functionalize the molecule at three different positions allows for the creation of a library of compounds to screen for kinase inhibitory activity. For instance, derivatives of nicotinic acid have been explored as inhibitors of VEGFR-2, a key mediator of angiogenesis.[4]

Conclusion: A Versatile Tool for the Medicinal Chemist

5-Bromo-2-cyanonicotinic acid is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its trifunctional nature allows for the systematic and efficient synthesis of complex molecules with a wide range of biological activities. As the demand for novel and more effective targeted therapies continues to grow, the importance of such strategically designed scaffolds will undoubtedly increase. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize 5-Bromo-2-cyanonicotinic acid in their quest for the next generation of innovative medicines.

References

-

PubChem. 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. [Link][1]

-

AbdelHaleem, A., Mansour, A. O., AbdelKader, M., & Arafa, R. K. (2020). Selective VEGFR-2 inhibitors: synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 103, 104158. [Link][4]

-

PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. [Link][5]

Sources

- 1. 5-Bromo-2-cyanonicotinic acid | C7H3BrN2O2 | CID 26967545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]

- 4. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

"5-Bromo-2-cyanonicotinic acid" IUPAC name

An In-depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid: Synthesis, Properties, and Applications

Abstract

5-Bromo-2-cyanonicotinic acid is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core is decorated with a bromo group, a nitrile, and a carboxylic acid, providing three distinct and versatile reaction sites for molecular elaboration. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, and a detailed examination of a representative synthetic pathway, including mechanistic considerations. Furthermore, it explores the compound's applications as a pivotal building block in the development of biologically active molecules and advanced materials, supported by authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable intermediate.

Chemical Identity and Nomenclature

Precise identification is critical for sourcing, regulatory compliance, and experimental reproducibility. 5-Bromo-2-cyanonicotinic acid is systematically named 5-bromo-2-cyanopyridine-3-carboxylic acid according to IUPAC nomenclature.[1]

| Identifier | Value |

| IUPAC Name | 5-bromo-2-cyanopyridine-3-carboxylic acid[1] |

| CAS Number | 914637-97-1[1][2][3] |

| Molecular Formula | C₇H₃BrN₂O₂[1][4] |

| Molecular Weight | 227.01 g/mol [1] |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)C#N)Br[4] |

| InChI | InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12)[1][4] |

| InChIKey | ZXMOKCFTQRVZOP-UHFFFAOYSA-N[1][4] |

Figure 1. Chemical Structure of 5-Bromo-2-cyanonicotinic acid.

Figure 1. Chemical Structure of 5-Bromo-2-cyanonicotinic acid.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. This compound is primarily utilized in research and development as an organic synthesis building block.[2]

| Property | Value / Description |

| Appearance | Typically a solid powder (color may vary by purity). |

| Storage Conditions | Store under an inert atmosphere at 2-8°C.[3] |

| Predicted XlogP | 1.1[1][4] |

| Purity | Commercially available with purities often ≥97%. |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-2-cyanonicotinic acid is not commonly detailed as a final product in single publications but can be logically constructed from established transformations on the pyridine ring. The molecule's value lies in its role as an intermediate, where its synthesis is a crucial first step in a larger research program. A plausible and efficient synthesis involves the preparation of a key precursor, 5-bromo-2-cyanopyridine, followed by the selective introduction of the carboxylic acid group.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, more readily available starting materials. The carboxylic acid at the C3 position is the most strategic final-step addition, as the existing bromo and cyano groups can direct this transformation. This points to 5-bromo-2-cyanopyridine as the key intermediate, which itself can be synthesized from commercially available brominated pyridines.

Representative Synthesis Protocol

This protocol is a representative two-stage method derived from analogous reactions reported in patent literature and academic journals.

Stage 1: Synthesis of 5-Bromo-2-cyanopyridine from 2-Nitro-5-bromopyridine

The conversion of a nitro group to a nitrile on an electron-deficient ring like pyridine is a robust transformation. This step is based on nucleophilic aromatic substitution (SNAAr), where the cyanide anion displaces the nitro group.

-

Rationale: 2-Nitro-5-bromopyridine is an excellent substrate because the nitro group is a strong leaving group and activates the C2 position for nucleophilic attack. Sulfolane is chosen as the solvent due to its high boiling point and ability to dissolve both the organic substrate and the inorganic cyanide salt.[5]

-

Protocol:

-

To a reaction vessel equipped with a condenser and magnetic stirrer, add 2-nitro-5-bromopyridine (1.0 eq) and sulfolane (3-10 mL per gram of starting material).[5]

-

Add sodium cyanide (1.0 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 130-160°C and stir until the reaction is complete (monitor by TLC or LC-MS).[5]

-

Cool the mixture to room temperature and quench by carefully pouring it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield 5-bromo-2-cyanopyridine.

-

Stage 2: Directed ortho-Metalation and Carboxylation

This step leverages the directing ability of the cyano group to introduce the carboxylic acid at the adjacent C3 position.

-

Rationale: The C3 proton is the most acidic on the ring due to the inductive electron-withdrawing effects of the adjacent cyano group and the nitrogen atom. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can selectively deprotonate this position at low temperatures. The resulting lithiated intermediate is a potent nucleophile that can be trapped with an electrophile like carbon dioxide (from dry ice). A similar strategy has been successfully employed on 5-bromonicotinic acid itself.[6]

-

Protocol:

-

In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), prepare a solution of LDA (1.1 eq) in anhydrous THF at -78°C.

-

Dissolve 5-bromo-2-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete metalation.

-

Quench the reaction by adding an excess of crushed dry ice to the flask. Allow the mixture to warm slowly to room temperature.

-

Once at room temperature, add water to dissolve the salts and acidify the mixture to pH 2-3 with dilute HCl.

-

The product, 5-bromo-2-cyanonicotinic acid, should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

-

Purification and Characterization

Purity is paramount for subsequent applications. The final product should be characterized to confirm its identity and purity.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.

-

Expected Spectroscopic Signatures:

-

¹H NMR: Two doublets are expected in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. Their coupling constant will be characteristic of a meta-relationship. The carboxylic acid proton will appear as a broad singlet at a downfield shift (δ >10 ppm).

-

¹³C NMR: Expect seven distinct carbon signals. The nitrile carbon (C≡N) will appear around 115-120 ppm, the carboxyl carbon (C=O) around 165-170 ppm, and the remaining five carbons of the pyridine ring in the aromatic region.

-

IR Spectroscopy: Key vibrational bands should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C≡N stretch (~2230 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak cluster characteristic of a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

-

Applications in Medicinal Chemistry and Materials Science

The utility of 5-Bromo-2-cyanonicotinic acid stems from its three addressable functional groups, making it a powerful scaffold for building molecular complexity.

A Trifunctional Synthetic Building Block

-

Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, alkyl, or alkynyl substituents. This is a cornerstone of modern drug discovery for exploring chemical space.[7]

-

Carboxylic Acid: Can be readily converted into esters, amides, or acid chlorides, allowing for linkage to other molecules or scaffolds. This is particularly useful for creating amide bonds with amines in target proteins.

-

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings like tetrazoles.

Scaffold for Bioactive Molecules

The nicotinic acid framework and its derivatives are prevalent in pharmaceuticals. The specific substitution pattern of 5-Bromo-2-cyanonicotinic acid makes it an attractive starting point for various therapeutic targets.

-

Enzyme Inhibitors: Related bromonicotinic acid derivatives are used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, which are major classes of targeted cancer therapies.[7] The structure of 5-Bromo-2-cyanonicotinic acid provides a template to build novel inhibitors in this space.

-

Receptor Antagonists: A derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key component of a potent antagonist for dopamine (D2, D3) and serotonin (5-HT3) receptors, highlighting its potential in developing treatments for central nervous system disorders and chemotherapy-induced emesis.[8][9]

-

Anticancer Agents: Indole derivatives containing a bromo-carboxylic acid moiety have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[10][11] This demonstrates the value of the bromo-acid scaffold in designing targeted therapies.

Safety, Handling, and Storage

As a research chemical, 5-Bromo-2-cyanonicotinic acid should be handled with appropriate care. While specific toxicity data is limited, related compounds like 5-bromonicotinic acid provide guidance.

-

Hazards: Assumed to be an irritant. GHS classifications for the closely related 5-bromonicotinic acid include warnings for causing skin and serious eye irritation.[12]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a refrigerator at 2-8°C.[3]

Conclusion

5-Bromo-2-cyanonicotinic acid is a high-value synthetic intermediate with significant potential for academic and industrial research. Its trifunctional nature allows for diverse and selective chemical modifications, making it an ideal scaffold for constructing combinatorial libraries and developing novel therapeutic agents. The synthetic strategies and applications outlined in this guide underscore its versatility and establish it as a key building block for the next generation of pharmaceuticals and functional materials.

References

-

PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-cyanonicotinic acid. Retrieved from [Link]

-

Oriprobe Information Services, Inc. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Fine Chemical Intermediates, 2016(2), 44-46. Retrieved from [Link]

- Google Patents. (n.d.). CN113603639B - Preparation method of 2-cyano-5-bromopyridine.

-

ResearchGate. (n.d.). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? Retrieved from [Link]

-

Drug Information Portal. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

-

PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents Med Chem, 23(11), 1336-1348. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 12-HYDROXYOCTADECANOIC. Retrieved from [Link]

-

Acme-Hardesty. (n.d.). 12-Hydroxy Stearic Acid | CAS 106-14-9. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 12-hydroxystearic acid. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-cyanonicotinic acid | C7H3BrN2O2 | CID 26967545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-cyanonicotinic acid [myskinrecipes.com]

- 3. 914637-97-1|5-Bromo-2-cyanonicotinic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

"5-Bromo-2-cyanonicotinic acid" physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-cyanonicotinic Acid

For research scientists and professionals in drug development, a thorough understanding of the physical properties of a chemical building block is fundamental to its effective application. 5-Bromo-2-cyanonicotinic acid, a substituted pyridine derivative, serves as a versatile intermediate in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research.[1] Its unique trifunctional structure—featuring a carboxylic acid, a nitrile, and a bromo group—offers multiple reaction pathways. This guide provides a detailed examination of the known and predicted physical properties of this compound, outlines standard protocols for its characterization, and discusses the implications of these properties for its handling and use in a laboratory setting.

Compound Identification and Molecular Structure

Correctly identifying a chemical reagent is the first step in any successful experimental plan. The structural and molecular details of 5-Bromo-2-cyanonicotinic acid are summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-bromo-2-cyanopyridine-3-carboxylic acid | PubChem[2] |

| CAS Number | 914637-97-1 | PubChem[2], MySkinRecipes[1] |

| Molecular Formula | C₇H₃BrN₂O₂ | PubChem[2][3], MySkinRecipes[1] |

| Molecular Weight | 227.01 g/mol | PubChem[2], MySkinRecipes[1] |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)C#N)Br | PubChem[2] |

| InChIKey | ZXMOKCFTQRVZOP-UHFFFAOYSA-N | PubChem[2][3] |

The molecule's structure, characterized by an electron-deficient pyridine ring, is key to its reactivity. The bromine atom at the 5-position and the cyano group at the 2-position significantly influence the electronic properties of the aromatic system, making the compound a valuable precursor for creating diverse molecular architectures.

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation approaches. The data for 5-Bromo-2-cyanonicotinic acid are primarily derived from computational models, as is common for specialized, non-commodity chemicals.

Table 2: Summary of Physical and Computed Properties | Property | Value / Description | Significance in Research | | :--- | :--- | :--- | | Physical State | Solid (predicted) | Essential for weighing, transfer, and determining appropriate reaction setup. | | Appearance | White to off-white powder (typical for related compounds) | A visual check for purity; deviations in color may indicate impurities or degradation. | | Melting Point | Not experimentally reported in available literature. | A key indicator of purity. A sharp melting range suggests a high-purity sample. | | Solubility | Not experimentally reported. Predicted to have low water solubility but higher solubility in polar organic solvents like DMSO, DMF, or methanol. | Crucial for selecting appropriate reaction solvents, crystallization conditions, and solvents for analytical techniques (e.g., NMR, HPLC). | | XlogP (Predicted) | 1.1 | PubChem[2] | Indicates a moderate degree of lipophilicity, which influences solubility and chromatographic behavior. | | Hydrogen Bond Donors | 1 (from the carboxylic acid group) | PubChem[2] | Influences intermolecular interactions, crystal packing, and solubility in protic solvents. | | Hydrogen Bond Acceptors | 4 (from oxygen and nitrogen atoms) | PubChem[2] | Affects solubility and potential for forming co-crystals or specific interactions with biological targets. |

Spectroscopic Characterization Workflow

Structural verification of a starting material is a non-negotiable step in synthesis. A combination of spectroscopic methods is required to confirm the identity and purity of 5-Bromo-2-cyanonicotinic acid. The logical flow of this characterization process is outlined below.

Caption: Workflow for the analytical validation of 5-Bromo-2-cyanonicotinic acid.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 5-Bromo-2-cyanonicotinic acid, a high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The predicted monoisotopic mass is 225.93779 Da.[2][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group (C≡N) stretch (around 2230-2210 cm⁻¹), the carboxylic acid carbonyl (C=O) stretch (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms. The ¹H NMR spectrum would show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The ¹³C NMR would show seven distinct signals, including those for the nitrile and carboxyl carbons.

Standard Protocols for Physical Property Determination

For a research chemical where literature data is sparse, it is the responsibility of the scientist to perform characterization. The following are standard, trustworthy protocols for determining key physical properties.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing the melting point to depress and broaden. A sharp, defined melting point is therefore correlated with high purity.

Methodology:

-

Sample Preparation: Place a small, dry amount of 5-Bromo-2-cyanonicotinic acid into a capillary tube, packing it to a height of 2-3 mm.

-

Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range is the melting point. For a pure compound, this range should be narrow (< 2 °C).

Protocol 2: Qualitative Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity and hydrogen-bonding capabilities of 5-Bromo-2-cyanonicotinic acid (a polar molecule) will determine its solubility in various solvents, which is critical for choosing appropriate reaction and purification media.

Methodology:

-

Solvent Selection: Prepare a panel of common laboratory solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

-

Sample Preparation: Add approximately 10 mg of the compound to each of seven separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of a selected solvent to its corresponding test tube.

-

Observation: Agitate the mixture vigorously for 60 seconds using a vortex mixer. Observe and record whether the solid dissolves completely.

-

Classification: Classify the solubility as "Soluble" (>10 mg/mL), "Slightly Soluble" (partially dissolved), or "Insoluble" (no visible dissolution).

Caption: Logical relationship between solvent type and predicted solubility.

Safety and Handling

Based on GHS classifications, 5-Bromo-2-cyanonicotinic acid must be handled with care.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

|---|---|

| Acute Toxicity, Oral | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

-

Storage: Store in a tightly sealed container in a cool, dry place. Supplier information suggests room temperature storage is adequate.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Bromo-2-cyanonicotinic acid is a valuable chemical intermediate whose utility is directly linked to its distinct physical properties. While comprehensive experimental data is not widely published, its computed properties and the characteristics of structurally similar compounds provide a strong basis for its effective use. By employing the standard characterization and handling protocols outlined in this guide, researchers can confidently and safely integrate this versatile building block into their synthetic programs, ensuring both the integrity of their results and the safety of their laboratory environment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26967545, 5-Bromo-2-cyanonicotinic acid. PubChem. [Link]

-

MySkinRecipes (n.d.). 5-Bromo-2-cyanonicotinic acid. [Link]

-

PubChemLite (2025). 5-bromo-2-cyanonicotinic acid (C7H3BrN2O2). Université du Luxembourg. [Link]

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Development

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-cyanonicotinic Acid

This guide provides a comprehensive overview of the physicochemical properties and a detailed protocol for the systematic evaluation of the solubility of 5-Bromo-2-cyanonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document offers both foundational knowledge and actionable methodologies to accurately characterize this important chemical intermediate.

5-Bromo-2-cyanonicotinic acid is a key building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] Its molecular structure, featuring a pyridine ring substituted with bromo, cyano, and carboxylic acid functional groups, makes it a versatile intermediate in medicinal chemistry. The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences its utility in drug discovery and development.[2][3] Accurate solubility data is essential for reaction optimization, purification, formulation development, and ensuring reliable bioavailability of final active pharmaceutical ingredients (APIs).[4][5]

This guide will first summarize the known physicochemical properties of 5-Bromo-2-cyanonicotinic acid and then present a detailed, best-practice experimental protocol for determining its solubility in a range of relevant solvents. This will be followed by a discussion on data analysis and presentation.

Physicochemical Properties of 5-Bromo-2-cyanonicotinic Acid

A foundational understanding of the molecule's intrinsic properties is crucial before undertaking solubility studies.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrN₂O₂ | PubChem[6] |

| Molecular Weight | 227.01 g/mol | PubChem[6] |

| IUPAC Name | 5-bromo-2-cyanopyridine-3-carboxylic acid | PubChem[6] |

| CAS Number | 914637-97-1 | PubChem[6] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Storage | Room temperature | MySkinRecipes[1] |

Structural Diagram:

Caption: Chemical structure of 5-Bromo-2-cyanonicotinic acid.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2][3] This method involves agitating an excess of the solid compound in a solvent for a sufficient time to allow the solution to reach equilibrium. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Rationale for Experimental Design

The choice of solvents, temperature, and analytical method are critical for obtaining meaningful and reproducible solubility data.

-

Solvent Selection: A range of solvents should be selected to cover a spectrum of polarities, from non-polar to polar protic and aprotic solvents. This is crucial for understanding the compound's behavior in different chemical environments, which is relevant for synthesis, purification (crystallization), and formulation.

-

Temperature Control: Solubility is temperature-dependent. Therefore, all experiments must be conducted at a constant and recorded temperature, typically ambient temperature (e.g., 25 °C) and physiological temperature (37 °C) for pharmaceutical relevance.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is determined by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Analytical Method: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the dissolved compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.

Materials and Equipment:

-

5-Bromo-2-cyanonicotinic acid (purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

Sources

- 1. 5-Bromo-2-cyanonicotinic acid [myskinrecipes.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 5. rheolution.com [rheolution.com]

- 6. 5-Bromo-2-cyanonicotinic acid | C7H3BrN2O2 | CID 26967545 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-2-cyanonicotinic Acid: A Technical Guide

Disclaimer: This document provides a detailed theoretical analysis of the expected spectroscopic data for 5-Bromo-2-cyanonicotinic acid. As of the latest search, publicly available experimental spectra for this specific compound are limited. The predictions herein are based on fundamental spectroscopic principles and comparative data from structurally analogous compounds.

Introduction

5-Bromo-2-cyanonicotinic acid, with the chemical formula C₇H₃BrN₂O₂, is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Its structure incorporates a carboxylic acid, a nitrile group, and a bromine atom on the pyridine ring, making it a versatile building block for the synthesis of more complex molecules.[2] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various research and development applications. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-2-cyanonicotinic acid.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 5-Bromo-2-cyanonicotinic acid dictates its characteristic spectroscopic fingerprint. The key structural features include a pyridine ring, a carboxylic acid group at position 3, a cyano group at position 2, and a bromine atom at position 5.

Caption: Molecular Structure of 5-Bromo-2-cyanonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Bromo-2-cyanonicotinic acid is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.2 | Doublet | 1H | H-6 |

| ~8.5 - 8.8 | Doublet | 1H | H-4 |

| >10 (broad) | Singlet | 1H | -COOH |

Interpretation:

-

The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other.

-

The electron-withdrawing effects of the bromine, cyano, and carboxylic acid groups will deshield these protons, causing them to resonate at downfield chemical shifts.

-

The acidic proton of the carboxylic acid is typically broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | C=O (Carboxylic Acid) |

| ~150 - 160 | C-2 |

| ~145 - 155 | C-6 |

| ~140 - 150 | C-4 |

| ~120 - 130 | C-5 |

| ~115 - 125 | C-3 |

| ~110 - 120 | C≡N (Nitrile) |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

-

The carbons of the pyridine ring will have chemical shifts influenced by the attached substituents. The carbon bearing the bromine (C-5) and the carbons adjacent to the nitrogen and other electron-withdrawing groups will have distinct chemical shifts.

-

The nitrile carbon will appear in its characteristic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-cyanonicotinic acid is expected to show characteristic absorption bands for the carboxylic acid and nitrile groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2230 | Medium | C≡N stretch (Nitrile) |

| ~1700-1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretch (Pyridine ring) |

| ~1200-1300 | Strong | C-O stretch (Carboxylic Acid) |

| ~700-800 | Strong | C-Br stretch |

Interpretation:

-

A very broad absorption in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[3]

-

A sharp, medium intensity band around 2230 cm⁻¹ is characteristic of a nitrile (C≡N) stretch.[3]

-

A strong absorption band in the region of 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[3]

-

Absorptions in the 1470-1600 cm⁻¹ region are typical for the stretching vibrations of the pyridine ring.

-

A strong band for the C-O stretch of the carboxylic acid is also expected.

-

The C-Br stretch will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| ~226/228 | [M]⁺∙ (Molecular ion peak with isotopic pattern for Bromine) |

| ~209/211 | [M-OH]⁺ |

| ~181/183 | [M-COOH]⁺ |

| ~102 | [M-Br-COOH]⁺ |

Interpretation:

-

The mass spectrum will show a characteristic molecular ion peak with a 1:1 ratio for the M and M+2 isotopes, which is indicative of the presence of a bromine atom. The predicted monoisotopic mass is 225.93779 Da.[1]

-

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).

-

Further fragmentation may involve the loss of the bromine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-Bromo-2-cyanonicotinic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatograph (LC-MS).

-

Instrumentation: Use a mass spectrometer capable of high resolution and accurate mass measurements (e.g., TOF, Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Analyze the resulting spectrum to determine the molecular weight and identify the fragmentation patterns.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The predicted NMR, IR, and MS data provide a comprehensive spectroscopic profile for 5-Bromo-2-cyanonicotinic acid. This information is invaluable for researchers working with this compound, enabling its unambiguous identification and characterization. While experimental data is currently scarce in the public domain, the theoretical analysis presented in this guide, supported by data from analogous structures, offers a robust framework for interpreting future experimental findings.

References

Sources

Introduction: The Structural Significance of 5-Bromo-2-cyanonicotinic Acid

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-cyanonicotinic Acid

5-Bromo-2-cyanonicotinic acid is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its rigid pyridine core, substituted with a carboxylic acid, a cyano group, and a bromine atom, presents a unique combination of hydrogen bond donors/acceptors, π-stacking capabilities, and potential for halogen bonding. These features make it a valuable intermediate for synthesizing complex, biologically active molecules.[1][2]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount. This knowledge underpins predictions of the material's physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development. Furthermore, a detailed structural analysis provides invaluable insights for rational drug design, enabling the optimization of ligand-receptor interactions.[3]

This guide provides a comprehensive walkthrough of the methodologies employed to elucidate and analyze the crystal structure of 5-Bromo-2-cyanonicotinic acid, from material synthesis to advanced computational analysis of its intermolecular forces.

Part 1: Synthesis and Crystallization

The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The purity of the bulk material is a prerequisite for successful crystallization, as impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.

Synthesis Protocol

The synthesis of 5-Bromo-2-cyanonicotinic acid can be approached through multi-step reactions, often starting from more common nicotinic acid precursors. While a specific, validated synthesis for this exact molecule is not widely published, a logical pathway can be derived from established reactions on related structures.[4] For instance, the synthesis of the precursor 5-bromonicotinic acid is well-documented, typically involving the direct bromination of nicotinic acid in the presence of thionyl chloride and a catalyst like iron powder.[5][6] Subsequent functionalization to introduce the cyano group would complete the synthesis.

Post-Synthesis Purification: Following the reaction, the crude product must be purified to ≥98% purity, as verified by techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. Column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard and effective purification strategy.

Protocol for Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with minimal internal defects—is often the most challenging step.[7] The choice of solvent is critical; the ideal solvent should dissolve the compound moderately at high temperatures and poorly at low temperatures.

Detailed Protocol: Slow Evaporation Method

-

Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to identify one that provides appropriate solubility.

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified 5-Bromo-2-cyanonicotinic acid in the chosen solvent at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-